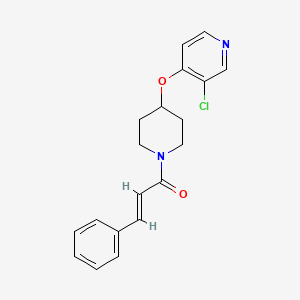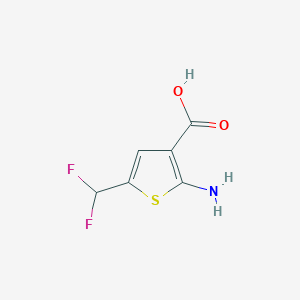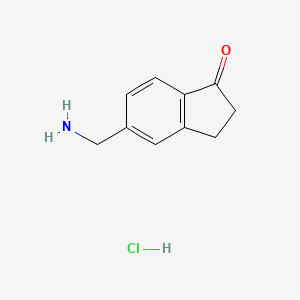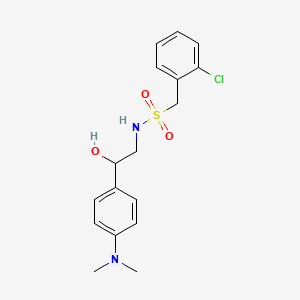
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. CEP-33779 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Wirkmechanismus
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one inhibits the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. Specifically, this compound binds to the ATP-binding site of IKKβ, preventing its phosphorylation and subsequent activation of NF-κB. This leads to a decrease in the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a broad range of biochemical and physiological effects. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects in various models of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in models of multiple sclerosis and other neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is its specificity for the IKKβ subunit of the IKK complex, which is responsible for the activation of NF-κB. This allows for more targeted inhibition of the NF-κB pathway, reducing the potential for off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one. One area of interest is the potential use of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and soluble derivatives of this compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in other diseases beyond cancer and inflammatory disorders.
Synthesemethoden
The synthesis of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves several steps, starting from the reaction of 4-chloropyridine-3-carboxylic acid with 1,2-diaminopropane to form the intermediate 4-(3-aminopropyl)pyridine-3-carboxylic acid. This intermediate is then reacted with 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid to form the protected piperidine derivative. The protecting groups are then removed, and the resulting compound is reacted with 3-bromopropiophenone to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB pathway activation has been linked to tumor growth, survival, and resistance to chemotherapy. This compound has shown promising results in preclinical studies as a potential anticancer agent, inhibiting tumor growth and inducing apoptosis in various cancer cell lines. In addition, this compound has been studied for its potential use in inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, as well as autoimmune diseases, such as multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-14-21-11-8-18(17)24-16-9-12-22(13-10-16)19(23)7-6-15-4-2-1-3-5-15/h1-8,11,14,16H,9-10,12-13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXLEVCDRJFCGH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2771311.png)
![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)

![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)
![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)
![3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2771327.png)


![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)
![4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771333.png)
